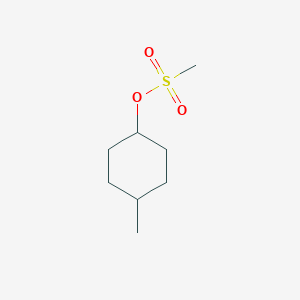

反式-4-甲基环己醇甲磺酸盐

描述

Synthesis Analysis

The synthesis of methanesulfonate derivatives often involves reactions that introduce the methanesulfonyl group into organic molecules, providing a means to study the reactivity and functional group transformations of these compounds. For example, the synthesis and ring openings of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate demonstrate complex reactions involving methanesulfonyl chloride, showcasing the chemical behavior of methanesulfonates in organic synthesis (Upadhyaya et al., 1997).

Molecular Structure Analysis

Studies on similar compounds, such as the complexes formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane, provide insight into the molecular structure of methanesulfonate derivatives. These studies reveal how molecular interactions, such as hydrogen bonding and proton transfer, play a crucial role in the structural characteristics of these compounds (Huczyński et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of methanesulfonates can be explored through the synthesis and reactivity studies of related compounds. For instance, the reaction of methanesulfonyl chloride with organic substrates to form methanesulfonates demonstrates the versatility and reactivity of the methanesulfonyl group in organic synthesis (Spener & Mangold, 1973).

Physical Properties Analysis

The physical properties of methanesulfonate derivatives, such as solubility, melting point, and stability, can be inferred from studies on similar chemical entities. The stability and phase behavior of gas hydrates formed by methylcyclohexane and methanesulfonate derivatives under varying temperature and pressure conditions provide valuable information about their physical characteristics (Nakamura et al., 2003).

Chemical Properties Analysis

The reactivity and chemical behavior of "trans-4-Methylcyclohexanol methanesulfonate" can be analyzed through the study of methanesulfonic acid and its derivatives. The oxidation reactions, substituent effects, and interaction with nucleophiles highlight the chemical properties of methanesulfonates. For example, the microbial metabolism of methanesulfonic acid sheds light on the biological reactivity and potential environmental impact of these compounds (Kelly & Murrell, 1999).

科研应用

化学合成和性质

水合物形成和稳定性

Nakamura等人(2003年)的研究探讨了在甲烷存在下与甲基环己烷衍生物形成的水合物的稳定边界,包括反式-4-甲基环己醇甲磺酸盐。该研究表明,在形成结构-H水合物时出现了显著的压力降低,表明这些化合物在特定条件下调节水合物形成的潜力Nakamura, T., Makino, T., Sugahara, T., & Ohgaki, K. (2003). Chemical Engineering Science。

生物立体选择性还原

Miyazawa等人(2000年)的研究调查了蒽霉菌将4-甲基环己酮生物转化为反式-4-甲基环己醇的过程,展示了通过生物途径获得高立体选择性化合物的可能性。这一过程展示了该化合物在生物合成和有机化学中的潜力Miyazawa, M., Okamura, S., Yamaguchi, M., & Kameoka, H. (2000). Journal of Chemical Technology & Biotechnology。

水合物系统中的化学平衡

Makino等人(2009年)测量了含有甲烷、水和反式-4-甲基环己醇等立体异构体的系统中的四相平衡关系。这项研究为气体水合物的物理化学及其与有机客体的相互作用提供了见解,可能对能源存储应用有用Makino, T., Mori, M., Mutou, Y., Sugahara, T., & Ohgaki, K. (2009). Journal of Chemical & Engineering Data。

环境和分析应用

气味感知和环境影响

Gallagher等人(2015年)对工业泄漏中化学成分的气味进行了研究,包括顺式和反式-4-甲基环己烷甲醇,突出了人类气味感知的复杂性以及这类化合物的环境影响。这项研究强调了理解化学物质释放到环境中的感官和生态后果的重要性Gallagher, D., Phetxumphou, K., Smiley, E., & Dietrich, A. (2015). Environmental science & technology。

Safety And Hazards

The safety data sheet for trans-4-Methylcyclohexanol, a related compound, suggests that it is a combustible liquid and may cause eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Specific safety and hazard information for trans-4-Methylcyclohexanol methanesulfonate is not provided in the available resources.

性质

IUPAC Name |

(4-methylcyclohexyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYQHONGOGJIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232958 | |

| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Methylcyclohexanol methanesulfonate | |

CAS RN |

18508-93-5 | |

| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)

![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)